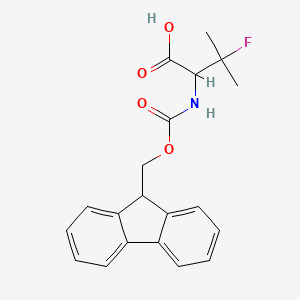

Fmoc-3-fluoro-DL-valine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . Valine is one of the simplest amino acids with an isopropyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular weight of Fmoc-3-fluoro-DL-valine is 357.38 and its molecular formula is C20H20FNO4 .Chemical Reactions Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Physical And Chemical Properties Analysis

The smaller side chain of valine confers a fairly high degree of flexibility when incorporated into a polypeptide chain .Scientific Research Applications

Peptide Synthesis and Solid-Phase Chemistry

Fmoc-3-fluoro-DL-valine is commonly employed in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for stepwise assembly of peptides on a solid support. Researchers use this technique to create custom peptides for drug development, protein engineering, and biochemical studies .

Proteomics Studies

In proteomics, Fmoc-3-fluoro-DL-valine serves as a valuable tool for labeling and tracking proteins. By incorporating this modified amino acid into peptides, scientists can study protein-protein interactions, post-translational modifications, and protein localization within cells .

Bioorganic Scaffolds and Self-Assembly

Self-assembly of modified amino acids, including Fmoc-protected ones, leads to unique structures with diverse properties. Fmoc-3-fluoro-DL-valine can participate in controlled morphological transitions through solvent variation. These structures serve as bioorganic scaffolds for applications such as drug delivery, tissue engineering, and nanotechnology .

Functional Materials Design

The ease of synthesis and functional diversity of Fmoc-3-fluoro-DL-valine make it an attractive building block for designing functional materials. Researchers explore its potential in creating fibers, micelles, and tubes for applications ranging from antimicrobial coatings to emulsifiers .

Chiral Separation and Enantioselective Synthesis

Chiral amino acids play a crucial role in asymmetric synthesis. Fmoc-3-fluoro-DL-valine’s chiral nature makes it useful for enantioselective reactions and chiral resolution. Researchers investigate its applications in the synthesis of pharmaceutical intermediates and natural product derivatives .

Stabilization of Peptide Structures

The incorporation of Fmoc-3-fluoro-DL-valine into peptides can enhance their stability and resistance to proteolytic degradation. This property is valuable for designing peptide-based therapeutics and studying protein folding pathways .

Mechanism of Action

Target of Action

Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . The primary target of this compound is the valine residues in proteins. Valine is one of the simplest amino acids, with an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .

Mode of Action

The compound interacts with its targets through proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine , which is an orthogonal de-protection strategy to the acid labile Boc group .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIMQSXNKQSKCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-fluoro-DL-valine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)